Scientific Field: Biomedical Engineering
Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is used in the development of drug delivery systems. It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Methods of Application: The compound is used as a linker in the synthesis of PROTACs. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in drug delivery systems can enhance the effectiveness of the drugs by improving their delivery to the target cells .
Scientific Field: Biochemistry
Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with biotin and two hydroxyl moieties. The linker can be used for the conjugation of proteins and biotin labeling .
Methods of Application: The alcohol groups in Hydroxy-Amino-bis(PEG2-propargyl) can be derivatized to various activated functional groups, which can then be used to conjugate proteins .
Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in protein conjugation can help in the study of protein function and interactions .
Scientific Field: Organic Chemistry
Summary of the Application: The propargyl group in Hydroxy-Amino-bis(PEG2-propargyl) is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
Methods of Application: The compound can be used in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in organic synthesis can lead to the formation of more complex structures .
Scientific Field: Organic Chemistry
Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Methods of Application: The compound can be used in click chemistry reactions to yield a stable triazole linkage .
Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in click chemistry can lead to the formation of stable triazole linkages .
Scientific Field: Medicinal Chemistry
Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .
Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in PROTAC synthesis can lead to the development of effective PROTACs .
Scientific Field: Biochemistry
Summary of the Application: Hydroxy-Amino-bis(PEG2-propargyl) is a branched PEG derivative with biotin and two hydroxyl moieties. The linker can be used for the conjugation of proteins and biotin labeling .
Methods of Application: The alcohol groups in Hydroxy-Amino-bis(PEG2-propargyl) can be derivatized to various activated functional groups, which can then be used to conjugate proteins .
Results or Outcomes: The use of Hydroxy-Amino-bis(PEG2-propargyl) in biotin labeling can help in the study of protein function and interactions .
Hydroxy-Amino-bis(PEG2-propargyl) is a specialized compound characterized by its unique structure, which includes a hydroxy group, an amino group, and two propargyl groups linked through polyethylene glycol (PEG) chains. The presence of the propargyl groups allows for participation in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition. This compound is notable for its utility in bioconjugation and drug delivery applications due to its enhanced solubility and biocompatibility stemming from the PEG moiety .
Hydroxy-Amino-bis(PEG2-propargyl) functions as a linker in PROTACs. Here's the mechanism:
The primary chemical reaction involving Hydroxy-Amino-bis(PEG2-propargyl) is the click reaction with azides, facilitated by copper catalysts. This reaction forms stable triazole linkages, which are crucial for creating bioconjugates. The hydroxy and amino functionalities also allow for further modifications, such as amide bond formation with carboxylic acids in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(bis(dimethylamino)methylene)-1H-1,2,3-triazole-4-carboxylic acid) .
Hydroxy-Amino-bis(PEG2-propargyl) exhibits significant biological activity primarily through its role as a linker in PROTAC (proteolysis-targeting chimera) technology. By facilitating the conjugation of target proteins to E3 ligases, it enhances the degradation of specific proteins within cells. This property makes it a valuable tool in drug discovery and development, particularly for targeted therapies against diseases like cancer .
The synthesis of Hydroxy-Amino-bis(PEG2-propargyl) typically involves several steps:
Hydroxy-Amino-bis(PEG2-propargyl) has diverse applications:
Studies have shown that Hydroxy-Amino-bis(PEG2-propargyl) interacts effectively with azides in click chemistry reactions. These interactions are critical for creating stable conjugates that can be used in various biological assays and therapeutic applications. Additionally, its interaction with cellular components has been explored to assess its efficacy in drug delivery systems and targeted therapies .
Several compounds share structural similarities with Hydroxy-Amino-bis(PEG2-propargyl), but each has unique properties:
Compound Name | Key Features | Unique Aspects |
---|---|---|
Propargyl PEG | Contains terminal alkyne groups; used in click chemistry | More versatile in terms of functionalization options |
N-bis(PEG2-propargyl) | Similar PEG structure but lacks hydroxy group | Focuses more on bioconjugation without additional functionalities |
Aminooxy-PEG-Propargyl | Contains aminooxy functionality for selective reactions | More specific reactivity compared to Hydroxy-Amino-bis(PEG2-propargyl) |
Folate-PEG-Propargyl | Conjugated with folate for targeting folate receptors | Specialized targeting capability not present in Hydroxy-Amino-bis(PEG2-propargyl) |
Hydroxy-Amino-bis(PEG2-propargyl) stands out due to its combination of hydroxy and amino functionalities along with dual propargyl groups, making it particularly suitable for advanced applications in drug delivery and targeted therapeutics .